Carboprost Exhibits 20- to 100-Fold Greater Uterotonic Potency Than Endogenous Dinoprost (PGF2α)
Carboprost demonstrates substantially enhanced contractile potency on uterine smooth muscle compared to its natural analog, dinoprost (PGF2α). This increase in potency is quantitatively defined as a 20- to 100-fold enhancement, directly attributable to the structural modification at the C-15 position [1]. The differentiation is critical, as dinoprost is rapidly metabolized and lacks the sustained action required for effective therapeutic intervention in conditions like postpartum hemorrhage [2].
| Evidence Dimension | Uterine smooth muscle contractile potency |
|---|---|
| Target Compound Data | Potency defined as a 20- to 100-fold increase over PGF2α |
| Comparator Or Baseline | Dinoprost (Prostaglandin F2α, PGF2α) |
| Quantified Difference | 20x to 100x greater potency |
| Conditions | In vivo/in vitro uterine smooth muscle contraction assays; pharmacodynamic studies. |
Why This Matters
This quantified potency differential justifies carboprost's selection over dinoprost for clinical applications requiring robust and rapid induction of uterine contractions, such as managing refractory atony or second-trimester abortion.
- [1] 湖南药事服务网. 卡前列素 (Carboprost) 药理作用. View Source
- [2] ScienceDirect Topics. Prostaglandin Endoperoxide - an overview. View Source
